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Compound of Interest

Compound Name: WZ4003

Cat. No.: B611835 Get Quote

For researchers and professionals in drug development, understanding the selectivity of a

kinase inhibitor is paramount to interpreting experimental results and predicting potential

therapeutic applications and off-target effects. This guide provides a detailed comparison of the

cross-reactivity profile of WZ4003, a potent inhibitor of NUAK family kinases.

Overview of WZ4003 Kinase Selectivity
WZ4003 was initially identified as a highly specific inhibitor of NUAK1 (also known as ARK5)

and NUAK2.[1][2] Subsequent comprehensive kinase profiling has demonstrated its

remarkable selectivity, with minimal activity against a wide array of other kinases. This makes

WZ4003 a valuable tool for dissecting the cellular functions of NUAK kinases.

Quantitative Analysis of Kinase Inhibition
The inhibitory activity of WZ4003 has been quantified against its primary targets and

extensively profiled against a large panel of other kinases.

Primary Target Inhibition
Kinase IC50 (nM)

NUAK1 20

NUAK2 100
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Data compiled from multiple sources.[1][2][3][4]

Kinome-Wide Selectivity Screening
WZ4003 was screened at a concentration of 1 µM against a panel of 139 other protein kinases

and did not exhibit significant inhibition.[3][4][5] This screening included ten members of the

AMPK-related kinase family, which are the most closely related to the NUAK kinases, and none

were significantly inhibited.[3][4] This high degree of selectivity underscores its utility as a

specific chemical probe for NUAK1 and NUAK2.

Comparison with Other Kinase Inhibitors
While WZ4003 is highly selective for NUAK1 and NUAK2, other compounds such as HTH-01-

015 show selectivity for only NUAK1 (IC50 of 100 nM) and do not significantly inhibit NUAK2.[3]

[4] This provides researchers with complementary tools to investigate the distinct roles of the

two NUAK isoforms. In contrast, some other inhibitors that target related pathways, like XMD-

17-51, are less selective and inhibit other kinases, including several members of the AMPK

family.[3]

Interestingly, WZ4003 also demonstrates high, specific affinity for the L858R/T790M mutant of

the Epidermal Growth Factor Receptor (EGFR), while showing significantly reduced activity

against wild-type EGFR.[2][6] A reversible analog, WZ4003, binds to the L858R/T790M mutant

with 100-fold greater tightness than to wild-type EGFR.[6]

Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-

reactivity profile of WZ4003.

In Vitro Kinase Inhibition Assay (for IC50 determination)
This protocol describes the method used to measure the in vitro inhibitory activity of WZ4003
against purified NUAK1 and NUAK2.

Enzyme and Substrate Preparation: Purified, active GST-tagged NUAK1 and NUAK2

enzymes were used. A synthetic peptide, Sakamototide, was utilized as the substrate for the

kinase reaction.[3][7]
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Reaction Mixture: The kinase reaction was performed in a 50 µL total volume containing 50

mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 µM Sakamototide,

and 0.1 mM [γ-32P]ATP.[3]

Inhibitor Addition: WZ4003, dissolved in DMSO, was added to the reaction mixture at various

concentrations.[3]

Reaction Incubation: The reactions were incubated for 30 minutes at 30°C.[1]

Termination and Quantification: The reactions were terminated by spotting 40 µL of the

mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM

orthophosphoric acid.[1] The papers were washed three times with 50 mM orthophosphoric

acid, followed by an acetone rinse, and then air-dried.[1] The incorporation of the radioactive

32P into the substrate peptide was quantified by Cerenkov counting.[1]

IC50 Calculation: The percentage of kinase activity relative to a DMSO-treated control was

plotted against the inhibitor concentration, and the IC50 value was determined using non-

linear regression analysis with software such as GraphPad Prism.[3][5]

Kinome-Wide Cross-Reactivity Profiling
This protocol outlines the general workflow for screening WZ4003 against a large panel of

kinases.

Kinase Panel: A large panel of purified, active protein kinases (e.g., 140 kinases) is utilized.

[3][5]

Assay Conditions: Each kinase is assayed in its optimized buffer condition with its specific

substrate.

Inhibitor Concentration: WZ4003 is tested at a fixed concentration, typically 1 µM, to assess

off-target inhibition.[3][5]

Activity Measurement: Kinase activity is measured, often using a radiometric assay with

[γ-33P]ATP or a fluorescence-based method.
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Data Analysis: The percentage of remaining kinase activity in the presence of WZ4003 is

calculated relative to a DMSO control. A significant inhibition is typically defined as a

reduction in activity below a certain threshold (e.g., less than 50% activity remaining).

Visualizing Pathways and Workflows
NUAK Signaling Pathway
The following diagram illustrates the established signaling cascade involving LKB1 and the

NUAK kinases.
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Caption: LKB1-NUAK signaling cascade and its inhibition by WZ4003.
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Kinase Profiling Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for assessing the cross-

reactivity of a kinase inhibitor.
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Caption: Workflow for kinome-wide cross-reactivity screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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